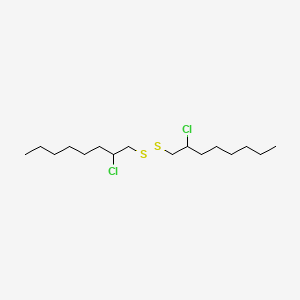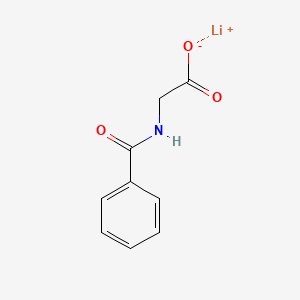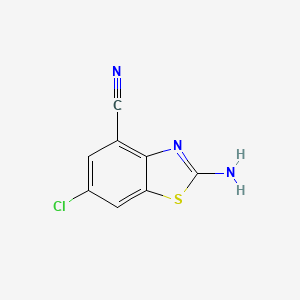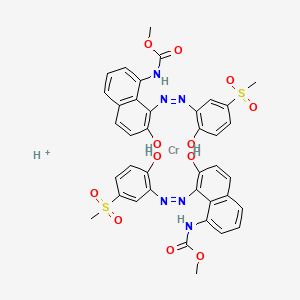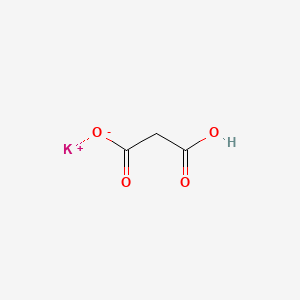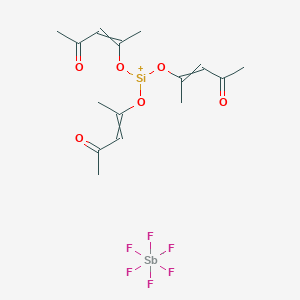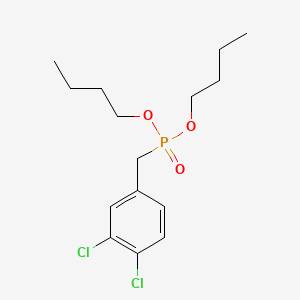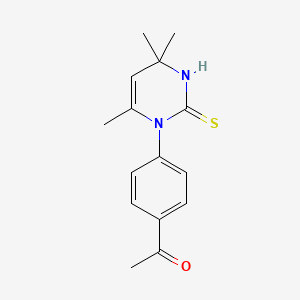
4'-(1,4-Dihydro-2-mercapto-4,4,6-trimethyl-1-pyrimidinyl)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(1,4-Dihydro-2-mercapto-4,4,6-trimethyl-1-pyrimidinyl)acetophenone is a heterocyclic compound that contains a pyrimidine ring with a mercapto group and an acetophenone moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
The synthesis of 4’-(1,4-Dihydro-2-mercapto-4,4,6-trimethyl-1-pyrimidinyl)acetophenone typically involves the reaction of acetophenone derivatives with thiourea under controlled conditions. One common method includes dissolving thiourea in a sodium hydroxide solution, followed by the addition of acetophenone derivatives while maintaining the temperature below 37°C. The reaction mixture is then treated with water and activated carbon for decolorization, followed by acidification with hydrochloric acid to precipitate the product .
Analyse Des Réactions Chimiques
4’-(1,4-Dihydro-2-mercapto-4,4,6-trimethyl-1-pyrimidinyl)acetophenone undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring, particularly at the C-2 position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Applications De Recherche Scientifique
4’-(1,4-Dihydro-2-mercapto-4,4,6-trimethyl-1-pyrimidinyl)acetophenone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular targets.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers
Mécanisme D'action
The mechanism of action of 4’-(1,4-Dihydro-2-mercapto-4,4,6-trimethyl-1-pyrimidinyl)acetophenone involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The acetophenone moiety can interact with cellular membranes, affecting membrane fluidity and function. These interactions can disrupt cellular processes, leading to antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 4’-(1,4-Dihydro-2-mercapto-4,4,6-trimethyl-1-pyrimidinyl)acetophenone include:
1,3,4-Thiadiazoles: These compounds have a similar structure and are known for their antimicrobial properties.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: This compound shares the pyrimidine ring structure and is used in biochemical research. The uniqueness of 4’-(1,4-Dihydro-2-mercapto-4,4,6-trimethyl-1-pyrimidinyl)acetophenone lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
63990-68-1 |
|---|---|
Formule moléculaire |
C15H18N2OS |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
1-[4-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]ethanone |
InChI |
InChI=1S/C15H18N2OS/c1-10-9-15(3,4)16-14(19)17(10)13-7-5-12(6-8-13)11(2)18/h5-9H,1-4H3,(H,16,19) |
Clé InChI |
GWNDISICAKEBKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(NC(=S)N1C2=CC=C(C=C2)C(=O)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiazolo[4,5-B]pyrazine, trimethyl-(9CI)](/img/structure/B13775702.png)
![(2S)-2-amino-N-[[(1S,2R,10S,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B13775703.png)

![benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate](/img/structure/B13775706.png)
![1-[4-(2-Methyl-2-pentenyl)phenyl]ethan-1-one](/img/structure/B13775709.png)
